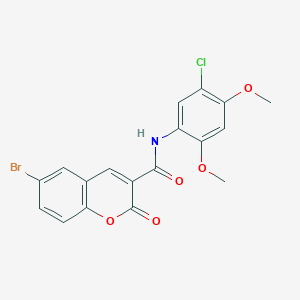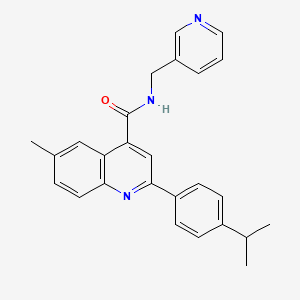
2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, also known as nalidixic acid, is a synthetic antibacterial agent that belongs to the class of quinolone antibiotics. It was first developed in the 1960s and has been used to treat a variety of bacterial infections, including urinary tract infections, salmonella infections, and shigellosis.
Wirkmechanismus
Nalidixic acid works by inhibiting the activity of bacterial DNA gyrase, an enzyme that is essential for DNA replication. This inhibition leads to the death of the bacteria.
Biochemical and Physiological Effects:
Nalidixic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of bacterial DNA gyrase, leading to the death of the bacteria. It has also been shown to have an effect on the bacterial cell membrane, causing it to become more permeable. This can lead to the leakage of cellular contents and the death of the bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Nalidixic acid has several advantages for lab experiments. It is a relatively inexpensive antibiotic and is readily available. It is also effective against a wide range of bacteria. However, it has some limitations. It is not effective against all types of bacteria, and some bacteria have developed resistance to 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid. One area of research is the development of new quinolone antibiotics that are more effective against resistant bacteria. Another area of research is the study of the mechanism of action of 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid and other quinolone antibiotics. This could lead to the development of new antibiotics that work by different mechanisms. Finally, there is a need for more research on the use of 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid in combination with other antibiotics, as this may increase its effectiveness against some types of bacteria.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid is a synthetic antibacterial agent that has been extensively studied for its antibacterial properties. It works by inhibiting the activity of bacterial DNA gyrase, leading to the death of the bacteria. It has several advantages for lab experiments, but also has some limitations. Future research on 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid could lead to the development of new antibiotics that are more effective against resistant bacteria.
Wissenschaftliche Forschungsanwendungen
Nalidixic acid has been extensively studied for its antibacterial properties. It has been used to treat a variety of bacterial infections, including urinary tract infections, salmonella infections, and shigellosis. It has also been used in research to study the mechanism of action of quinolone antibiotics.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-9-3-6-15-13(7-9)16(18(22)23)10(2)17(21-15)12-5-4-11(19)8-14(12)20/h3-8H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNHJURVSFUTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265811.png)


![3-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265830.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4265846.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265859.png)


![methyl 2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265885.png)
![methyl 6-(1,1-dimethylpropyl)-2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265888.png)
![ethyl 6-ethyl-2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265891.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265910.png)
